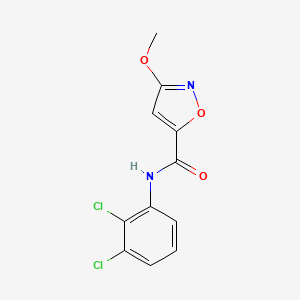

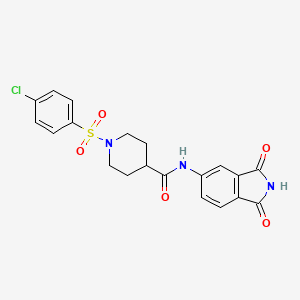

(2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves difluoromethylation processes . Difluoromethylation is a field of research that has seen significant advances in recent years, with methods developed for the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S .Applications De Recherche Scientifique

Thiophene-Based Compounds in Material Science and Pharmaceuticals

Thiophene derivatives, due to their sulfur-containing heteroaromatic ring, play a significant role in material science and pharmaceuticals. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, and antiproliferative effects. Additionally, polymeric thiophenes are utilized in electronics, such as in thin-film transistors and organic light-emitting transistors, highlighting their importance in advanced material science (Nagaraju et al., 2018).

Fluorinated Fluorophores in Spectroscopy

The fluorination of fluorophores, such as benzophenones and xanthones, enhances their photostability and spectroscopic properties. This modification leads to compounds with tunable absorption and emission spectra, offering scalable access to fluorinated analogs of key spectroscopic reagents. Such advancements facilitate the development of novel fluorophores for various scientific applications, including imaging and diagnostics (Woydziak et al., 2012).

Boric Acid Ester Intermediates in Organic Synthesis

Boric acid ester intermediates, especially those with benzene rings, serve as key intermediates in organic synthesis. These compounds are often obtained through multi-step substitution reactions and analyzed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures and physicochemical properties are further investigated using density functional theory (DFT), providing insights into their stability and reactivity (Huang et al., 2021).

Tubulin Polymerization Inhibition in Cancer Research

Compounds like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibit tubulin polymerization and induce G2/M arrest, triggering apoptosis in leukemia cells. Such mechanisms are essential for developing anticancer therapies, as they target the cell cycle and promote cell death in tumor cells. This approach demonstrates the potential of chemically modified compounds in therapeutic applications, particularly in oncology (Magalhães et al., 2013).

Isoflavonoids Synthesis in Natural Product Chemistry

The oxidative rearrangement of chalcones with thallium(III) nitrate is a method for synthesizing isoflavonoids, a class of compounds with various biological activities. This technique has been used to create natural isoflavonoids like sophorol and violanone, showcasing the versatility of chemical syntheses in accessing biologically active natural products (Farkas et al., 1974).

Propriétés

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO3S2/c20-15-7-3-1-5-13(15)17-9-10-23(11-12-28(17,25)26)18(24)14-6-2-4-8-16(14)27-19(21)22/h1-8,17,19H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIYEASYGOQMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

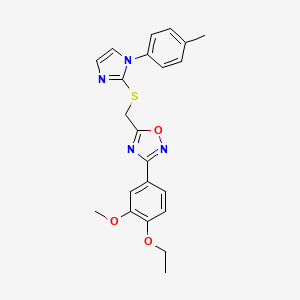

![N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2988244.png)

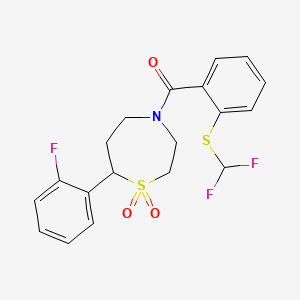

![7-Fluoro-2-methyl-3-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2988245.png)